2(5H)-Furanone, 4-butyl-
Overview
Description
2(5H)-Furanone, 4-butyl- is a heterocyclic organic compound with a furanone ring structure It is characterized by the presence of a butyl group attached to the fourth carbon of the furanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(5H)-Furanone, 4-butyl- can be achieved through several methods. One common approach involves the alkylation of furanone derivatives. For example, the reaction of 2(5H)-furanone with butyl bromide in the presence of a base such as potassium carbonate can yield 2(5H)-Furanone, 4-butyl-. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of 2(5H)-Furanone, 4-butyl- often involves large-scale alkylation reactions using similar methods as described above. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 2(5H)-Furanone, 4-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone structure.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like sodium alkoxides or Grignard reagents are employed under appropriate conditions.
Major Products:
Oxidation: Butyl-substituted carboxylic acids or ketones.
Reduction: Dihydro-2(5H)-furanone derivatives.
Substitution: Various alkyl or aryl-substituted furanones.
Scientific Research Applications
2(5H)-Furanone, 4-butyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 4-butyl- involves its interaction with various molecular targets. The furanone ring can participate in hydrogen bonding and π-π interactions with biological molecules, affecting their function. The butyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
- 2(5H)-Furanone, 4-methyl-
- 2(5H)-Furanone, 4-ethyl-
- 2(5H)-Furanone, 4-propyl-
Comparison: 2(5H)-Furanone, 4-butyl- is unique due to the longer butyl chain, which can influence its physical and chemical properties, such as solubility and reactivity. Compared to its methyl, ethyl, and propyl analogs, the butyl derivative may exhibit different biological activities and industrial applications due to the increased hydrophobicity and steric effects.
Properties
IUPAC Name |
3-butyl-2H-furan-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-3-4-7-5-8(9)10-6-7/h5H,2-4,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXNTLLNORTDIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467154 | |
Record name | 2(5H)-Furanone, 4-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54145-06-1 | |
Record name | 2(5H)-Furanone, 4-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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